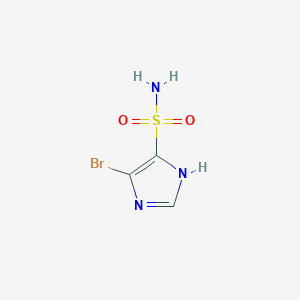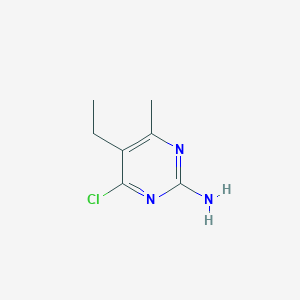
3-アミノ-3-(3-ブロモ-4-エチルフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of beta-alanine, featuring a bromine atom and an ethyl group attached to a phenyl ring
科学的研究の応用
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 4-ethylphenyl, undergoes bromination to introduce a bromine atom at the meta position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position of the propanoic acid chain.
Final Assembly: The final step involves the coupling of the amino and brominated intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons.
作用機序
The mechanism of action of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-3-(4-ethylphenyl)propanoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Amino-3-(3-bromophenyl)propanoic acid: Similar structure but without the ethyl group, leading to different steric and electronic effects.
Uniqueness
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-9(7)12)10(13)6-11(14)15/h3-5,10H,2,6,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIZPKBFZZVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(CC(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2489240.png)

![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide](/img/structure/B2489249.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide](/img/structure/B2489251.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
